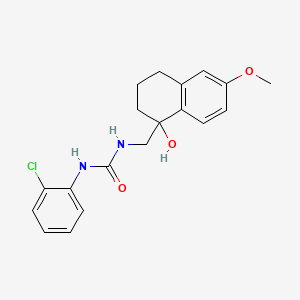

1-(2-Chlorophenyl)-3-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)urea

Beschreibung

1-(2-Chlorophenyl)-3-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)urea is a urea derivative characterized by a 2-chlorophenyl group and a substituted tetrahydronaphthalene moiety. The tetrahydronaphthalenylmethyl group contains hydroxyl (-OH) and methoxy (-OCH₃) substituents at the 1- and 6-positions, respectively.

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-3-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3/c1-25-14-8-9-15-13(11-14)5-4-10-19(15,24)12-21-18(23)22-17-7-3-2-6-16(17)20/h2-3,6-9,11,24H,4-5,10,12H2,1H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZUTYKZEHJYGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)NC3=CC=CC=C3Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2-Chlorophenyl)-3-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)urea is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H21ClN2O3

- Molecular Weight : 360.8 g/mol

- CAS Number : 2034443-51-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antibacterial agent and enzyme inhibitor.

Antibacterial Activity

Recent research indicates that compounds with similar structures exhibit moderate to strong antibacterial activity. For example, studies have shown that derivatives of urea can effectively inhibit bacterial growth against pathogens such as Salmonella typhi and Bacillus subtilis . The structure of 1-(2-Chlorophenyl)-3-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)urea suggests it may possess similar properties due to the presence of the chlorophenyl and naphthalene moieties.

Enzyme Inhibition

This compound is also hypothesized to act as an inhibitor for various enzymes. For instance:

- Urease Inhibition : Urea derivatives have been reported to exhibit strong inhibitory activity against urease, with some compounds showing IC50 values significantly lower than standard inhibitors .

The following table summarizes the enzyme inhibition activities of related compounds:

| Compound Name | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound A | Urease | 2.14 ± 0.003 |

| Compound B | Acetylcholinesterase | 0.63 ± 0.001 |

| Thiourea | Urease | 21.25 ± 0.15 |

The proposed mechanism involves the interaction of the compound with specific amino acids in target enzymes or bacterial cell walls. Molecular docking studies have indicated that the chlorophenyl group may enhance binding affinity to enzyme active sites or bacterial receptors.

Study 1: Antibacterial Screening

In a comparative study, derivatives similar to 1-(2-Chlorophenyl)-3-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)urea were tested against a panel of bacterial strains. The results indicated significant growth inhibition in Gram-positive and Gram-negative bacteria .

Study 2: Urease Inhibition

Another study focused on the synthesis and evaluation of urea derivatives for urease inhibition. The findings revealed that structural modifications significantly affected inhibitory potency. Compounds with naphthalene rings demonstrated enhanced activity compared to simpler urea structures .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- Target Compound: The 2-chlorophenyl group (ortho-substitution) introduces steric hindrance and electronic effects distinct from para- or meta-substituted analogs.

- 1-(3-Chlorophenyl)-3-(carbazolylmethyl)urea () : Features a 3-chlorophenyl (meta-substitution) group and a carbazole heterocycle. Meta-substitution reduces steric constraints compared to ortho, while the planar carbazole system may facilitate π-π stacking interactions with aromatic residues in enzymes or receptors .

Heterocyclic Moieties and Binding Interactions

- Target Compound: The 1,2,3,4-tetrahydronaphthalene (tetralin) core is semi-aromatic, balancing lipophilicity and rigidity. The hydroxy and methoxy groups provide hydrogen-bond donors/acceptors, which could enhance binding to polar active sites.

- 1-(2-Chlorophenyl)-3-(pyrazolopyridinylmethyl)urea (): Incorporates a tetrahydropyrazolo[1,5-a]pyridine group.

- 1-(Thiophen-2-ylmethyl)urea derivative () : Replaces the chlorophenyl group with a thiophene ring. The sulfur atom in thiophene may engage in hydrophobic interactions or coordinate metals, altering target specificity compared to chloroaromatic systems .

Molecular Weight and Pharmacokinetic Implications

- The target compound’s higher molecular weight (~374.8) compared to the pyrazolopyridine analog (304.77) may reduce blood-brain barrier penetration but improve plasma protein binding.

Structural and Functional Implications

- Hydrogen-Bonding Capacity: The hydroxy and methoxy groups in the target compound likely enhance solubility and target engagement compared to non-polar analogs like the carbazole derivative .

- Heterocyclic Diversity : Pyrazolopyridine () and carbazole () systems offer distinct electronic profiles, influencing binding to enzymes (e.g., kinases) versus DNA-intercalating targets .

- Chlorophenyl Positioning : Ortho-substitution (target) may confer steric advantages in enzyme inhibition, whereas meta-substitution () could improve pharmacokinetic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.